

# 1-(4-Chlorophenyl)-2-pyrrolidinone CAS number 22518-27-0

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## Compound of Interest

Compound Name: 1-(4-Chlorophenyl)-2-pyrrolidinone

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An In-depth Technical Guide to 4-(4-Chlorophenyl)pyrrolidin-2-one (CAS: 22518-27-0)

Foreword by the Senior Application Scientist:

This document provides a comprehensive technical overview of 4-(4-Chlorophenyl)pyrrolidin-2-one. It is intended for researchers, chemists, and quality control professionals engaged in pharmaceutical development and synthesis. As a key intermediate and a regulated impurity in the synthesis of Baclofen, a thorough understanding of this compound's properties, synthesis, and analytical characterization is critical for ensuring drug quality and safety.[\[1\]](#)[\[2\]](#)[\[3\]](#)

A critical point of clarification: The CAS number 22518-27-0 unequivocally corresponds to 4-(4-Chlorophenyl)pyrrolidin-2-one, where the chlorophenyl group is attached to the 4th carbon of the pyrrolidinone ring. This guide will focus exclusively on this structure, also known as Baclofen Impurity A, not its isomer, **1-(4-Chlorophenyl)-2-pyrrolidinone**.[\[4\]](#)[\[5\]](#)

In the following sections, we will move beyond simple data recitation. We will explore the causality behind synthetic strategies, the rationale for specific analytical parameters, and the interpretation of complex spectroscopic data, providing a robust and practical framework for working with this important molecule.

## Physicochemical and Structural Properties

4-(4-Chlorophenyl)pyrrolidin-2-one is a  $\gamma$ -lactam featuring a chlorophenyl substituent at the C4 position. This structure is fundamental to its chemical behavior and its relationship to Baclofen.

The pyrrolidinone scaffold itself is a privileged structure in medicinal chemistry, found in numerous bioactive compounds and FDA-approved drugs, valued for its ability to form hydrogen bonds and its rigid, three-dimensional shape.[6][7]

## Chemical Structure

The molecular structure dictates the compound's reactivity, polarity, and spectroscopic signature. The lactam functional group contains a hydrogen bond donor (N-H) and acceptor (C=O), while the chlorophenyl group adds significant hydrophobicity.

4-(4-Chlorophenyl)pyrrolidin-2-one

mol

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Caption: Molecular Structure of 4-(4-Chlorophenyl)pyrrolidin-2-one.

## Core Properties

The key physicochemical data for this compound are summarized below. This information is essential for selecting appropriate solvents for synthesis and analysis, as well as for understanding its stability and handling requirements.

Property	Value	Source(s)
CAS Number	22518-27-0	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>10</sub> H <sub>10</sub> CINO	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	195.65 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
Appearance	White to light beige crystalline powder	
Melting Point	115-117 °C	<a href="#">[4]</a>
Solubility	Slightly soluble in Chloroform, Ethanol, Methanol	<a href="#">[4]</a>
IUPAC Name	4-(4-chlorophenyl)pyrrolidin-2-one	
Synonyms	Baclofen Impurity A, Baclofen Lactam	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>

## Synthesis and Manufacturing Control

While 4-(4-Chlorophenyl)pyrrolidin-2-one is often encountered as a process impurity from the synthesis of Baclofen, its deliberate synthesis is required for use as a reference standard.[\[3\]](#) A robust synthetic strategy is crucial. A logical and field-proven approach for constructing 4-aryl-γ-lactams involves a Michael addition reaction, which excels at forming the key C-C bond at the 4-position.[\[8\]](#)[\[9\]](#)[\[10\]](#)

## Proposed Synthetic Pathway

The following pathway illustrates a reliable method starting from commercially available materials. The key transformation is the conjugate addition of a nitroalkane anion to an α,β-unsaturated ester, followed by reduction of the nitro group and subsequent intramolecular cyclization (lactamization).

Caption: Proposed workflow for the synthesis of 4-(4-Chlorophenyl)pyrrolidin-2-one.

## Step-by-Step Synthesis Protocol

This protocol is a representative procedure based on established chemical principles for the synthesis of 4-aryl-pyrrolidinones.

#### Step 1: Michael Addition

- To a stirred solution of methyl 4-chlorocinnamate (1.0 eq) and nitromethane (1.5 eq) in a suitable aprotic solvent (e.g., THF) at 0 °C, add a catalytic amount of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq).
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting cinnamate is consumed.
- Rationale: The DBU deprotonates nitromethane to form a nucleophilic nitronate anion, which attacks the electrophilic  $\beta$ -carbon of the cinnamate ester in a classic Michael 1,4-conjugate addition. This efficiently forms the C3-C4 bond of the final product's backbone.
- Upon completion, quench the reaction with a mild acid (e.g., saturated NH<sub>4</sub>Cl solution) and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 3-(4-chlorophenyl)-4-nitrobutanoate.

#### Step 2: Nitro Group Reduction and Lactamization

- Dissolve the crude nitroester intermediate from Step 1 in methanol or acetic acid.
- Add a catalyst, such as Palladium on carbon (10 wt. %), or a reducing metal like zinc dust.
- If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) and stir vigorously at room temperature. If using a reducing metal, slowly add hydrochloric acid.
- Monitor the reaction by TLC or LC-MS. The disappearance of the nitro intermediate and the appearance of a new, more polar spot (the product) indicates completion.
- Rationale: The reduction of the nitro group to a primary amine is the critical step that enables cyclization. The newly formed amine is now positioned to act as a nucleophile.

- Upon reduction, the primary amine will often spontaneously attack the proximal ester carbonyl in an intramolecular nucleophilic acyl substitution. Gentle heating may be required to drive the lactamization to completion, eliminating methanol as a byproduct.
- Filter off the catalyst (e.g., through Celite) or the remaining metal. Concentrate the filtrate under reduced pressure.

### Step 3: Purification

- The crude 4-(4-Chlorophenyl)pyrrolidin-2-one is typically a solid. Purify it by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
- Rationale: Recrystallization is a highly effective method for purifying crystalline solids, removing soluble impurities and yielding a product with high purity suitable for use as a reference standard.
- Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

## Analytical Characterization

Rigorous analytical characterization is mandatory to confirm the identity, purity, and quality of 4-(4-Chlorophenyl)pyrrolidin-2-one, especially when it serves as a pharmaceutical reference standard.<sup>[3]</sup> A multi-technique approach is required.

Caption: Comprehensive analytical workflow for compound characterization.

## Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds. For Baclofen and its impurities, reversed-phase methods are highly effective.<sup>[11][12][13]</sup>

Protocol: Purity Determination by RP-HPLC

- Instrumentation: HPLC system with a UV detector.
- Column: Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm particle size) or equivalent.

- Rationale: A C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while the polar-embedded functional groups in modern C18 columns help to reduce peak tailing for the polar lactam moiety.
- Mobile Phase: Isocratic mixture of aqueous 0.1% Trifluoroacetic Acid (TFA) and Acetonitrile (ACN) in a 65:35 (v/v) ratio.[\[11\]](#)
- Rationale: Acetonitrile serves as the organic modifier to elute the compound. TFA acts as an ion-pairing agent and acidifies the mobile phase, ensuring sharp, symmetrical peaks by suppressing the ionization of any residual silanol groups on the column.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25-30 °C.
- Detection Wavelength: 225 nm or 266 nm.[\[11\]](#)
  - Rationale: The chlorophenyl chromophore exhibits strong absorbance in this UV region, providing high sensitivity for detection.
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
- Injection Volume: 10-20 µL.
- Analysis: Inject the sample and record the chromatogram for a sufficient time to elute all potential impurities (e.g., 15-20 minutes). Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.

## Spectroscopic Characterization

Spectroscopic data provides unambiguous structural confirmation. The expected data, based on the known structure and analogous compounds, are summarized below.

Technique	Expected Observations
<sup>1</sup> H NMR	~7.3 ppm (d, 2H): Aromatic protons ortho to the chlorine. ~7.2 ppm (d, 2H): Aromatic protons meta to the chlorine. ~7.5-8.0 ppm (br s, 1H): Lactam N-H proton. ~3.6-3.8 ppm (m, 1H): C5-H (proton adjacent to N). ~3.2-3.4 ppm (m, 1H): C5-H' (proton adjacent to N). ~3.5-3.7 ppm (m, 1H): C4-H (methine proton). ~2.6-2.8 ppm (m, 1H): C3-H (proton adjacent to C=O). ~2.4-2.6 ppm (m, 1H): C3-H' (proton adjacent to C=O).
<sup>13</sup> C NMR	~175-178 ppm: Lactam carbonyl carbon (C2). ~140-142 ppm: Aromatic quaternary carbon attached to the ring. ~132-134 ppm: Aromatic quaternary carbon bearing chlorine. ~128-130 ppm: Aromatic C-H carbons. ~48-50 ppm: C5 (CH <sub>2</sub> next to N). ~40-42 ppm: C4 (CH methine). ~38-40 ppm: C3 (CH <sub>2</sub> next to C=O).
FTIR (cm <sup>-1</sup> )	~3200-3300: N-H stretch (characteristic of lactam). ~1670-1700: C=O stretch (amide I band, strong). ~2850-2950: C-H aliphatic stretches. ~1490, 1590: C=C aromatic ring stretches. ~1090: C-Cl stretch.
Mass Spec. (LC-MS)	[M+H] <sup>+</sup> = 196.05: Calculated for C <sub>10</sub> H <sub>11</sub> ClNO <sup>+</sup> . The presence of the chlorine isotope pattern ( <sup>35</sup> Cl/ <sup>37</sup> Cl) at a ~3:1 ratio for the [M+H] <sup>+</sup> and [M+H+2] <sup>+</sup> peaks (196/198) is a definitive confirmation. Fragmentation would likely involve loss of the chlorophenyl group or ring-opening pathways.

## Biological Context and Applications

The primary relevance of 4-(4-Chlorophenyl)pyrrolidin-2-one in drug development is its status as a process-related impurity and potential degradation product of Baclofen.[\[1\]](#)

- **Baclofen Impurity:** Baclofen is synthesized from precursors that can, under certain conditions (e.g., heat), cyclize to form this lactam. Regulatory bodies like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) list this compound as a specified impurity (Impurity A).[2] Therefore, its synthesis as a reference standard is essential for validating analytical methods designed to quantify its presence in the final Baclofen active pharmaceutical ingredient (API).[3][14]
- **Synthetic Intermediate:** Beyond its role as an impurity, this compound is a valuable building block. It has been utilized in the preparation of potential and selective antagonists for the  $\alpha 1A$  adrenergic receptor, highlighting its utility in medicinal chemistry research for developing new therapeutic agents.[4] The pyrrolidinone core provides a rigid scaffold that can be further functionalized to explore structure-activity relationships.[15]

## Safety and Handling

Based on available safety data, 4-(4-Chlorophenyl)pyrrolidin-2-one should be handled with appropriate precautions in a laboratory setting.

- **GHS Classification:** The compound is classified as acutely toxic if swallowed (GHS06, Danger).[4] It may also cause skin, eye, and respiratory irritation.
- **Personal Protective Equipment (PPE):** Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.
- **Handling:** All handling should be performed in a well-ventilated fume hood to avoid inhalation of the powder. Avoid generating dust.
- **Storage:** Store in a tightly sealed container in a cool, dry place, as recommended for reference standards.[4][16]

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